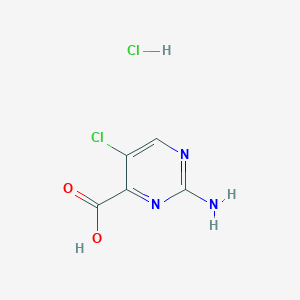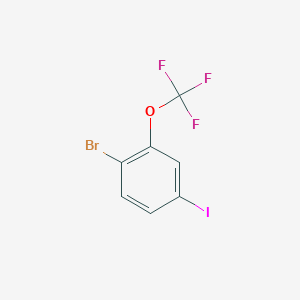
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO. It is a halogenated aromatic compound that contains both bromine and iodine atoms, as well as a trifluoromethoxy group. This compound is used as an intermediate in organic synthesis and has applications in various fields of chemistry and industry .
Mechanism of Action
Target of Action
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene is an organic compound that is often used as an intermediate in organic synthesis . It is used to synthesize other compounds with specific structures and properties . .
Mode of Action
It is likely that its interactions with other compounds during synthesis could lead to changes in the structure and properties of the resulting compounds .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the specific compounds it is used to synthesize . The affected pathways and their downstream effects would therefore vary based on the end products of these synthesis reactions .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific compounds it is used to synthesize . As a synthetic intermediate, its primary role is to contribute to the formation of these compounds, which would then exert their own effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is insoluble in water at room temperature but can dissolve in many organic solvents such as ethanol, acetone, and dimethylformamide . Its storage conditions also require it to be kept in a dry, well-ventilated place away from fire and combustible materials .
Preparation Methods
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, where one of the iodine atoms is replaced by a bromine atom, resulting in the formation of the target compound .
In industrial production, the synthesis of this compound typically involves similar reaction steps but may be optimized for larger-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the halogen atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For instance, the trifluoromethoxy group can be oxidized to form a trifluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules with specific structures and properties.
Catalysis: The compound can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
Pharmaceuticals: It serves as a building block in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the synthesis of materials with unique electronic and optical properties.
Comparison with Similar Compounds
1-Bromo-4-iodo-2-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the iodine atom and has different reactivity and applications.
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: This compound has a different substitution pattern, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-4-iodo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYCOYDGYHAOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


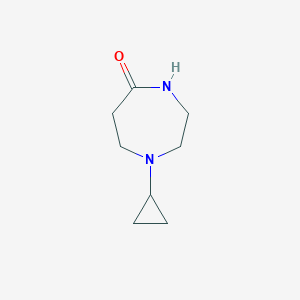
![Ethyl 3-{3-[(methylcarbamoyl)methyl]-1,2,4-oxadiazol-5-yl}propanoate](/img/structure/B1376058.png)
![[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1376059.png)
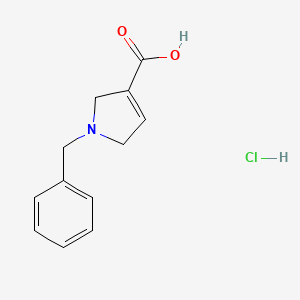
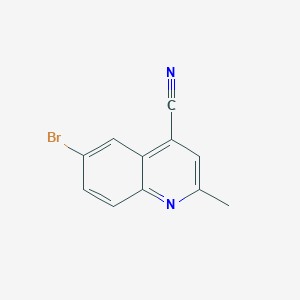
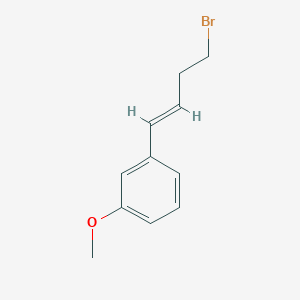
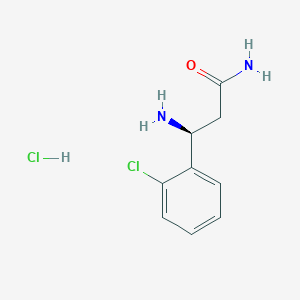
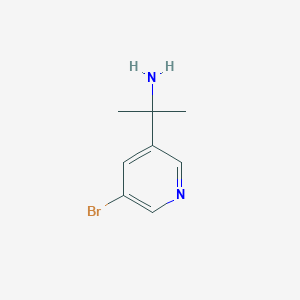
![6-Bromo-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1376072.png)
![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)
